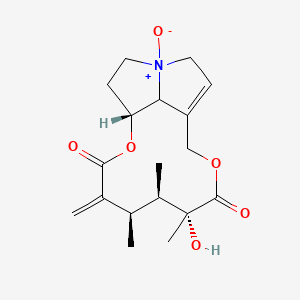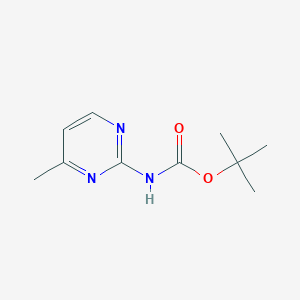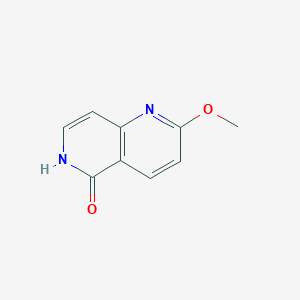![molecular formula C9H11F3N2 B12440320 {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine CAS No. 69717-88-0](/img/structure/B12440320.png)
{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
3-(Trifluoromethyl)benzaldehyde+Hydrazine hydrate→2-[3-(Trifluoromethyl)phenyl]ethylhydrazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its hydrazine moiety can interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydrazine moiety can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and lead to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
{2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole}: This compound shares the trifluoromethyl-phenyl structure but differs in its heterocyclic framework.
{2-[3-(Trifluoromethyl)phenyl]ethylamine}: Similar to {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine but lacks the hydrazine moiety.
{2-[3-(Trifluoromethyl)phenyl]ethanol}: Contains a hydroxyl group instead of the hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
69717-88-0 |
|---|---|
Molecular Formula |
C9H11F3N2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-13/h1-3,6,14H,4-5,13H2 |
InChI Key |
IDPDCQYOTAJDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)
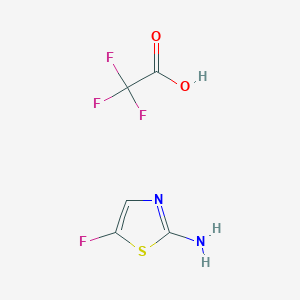
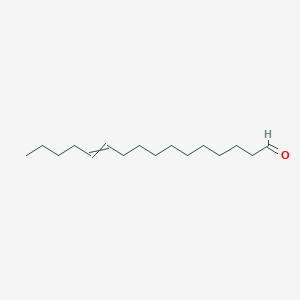
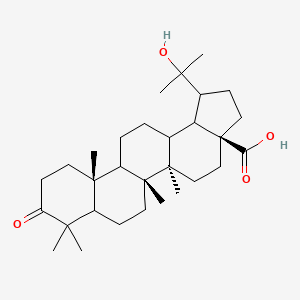
![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)
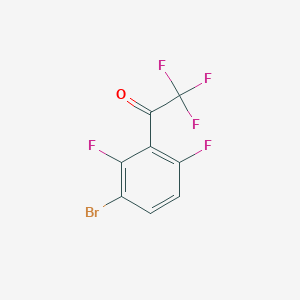
![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)
